C.I. ACID RED 33
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D&C Red No. 33 free acid involves the diazotization of aniline followed by coupling with 2,7-naphthalenedisulfonic acid . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of D&C Red No. 33 free acid often employs high-performance liquid chromatography (HPLC) for purification . The mobile phase in HPLC may contain acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Chemical Reactions Analysis
Types of Reactions
D&C Red No. 33 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions .
Major Products
The major products formed from these reactions include various aromatic amines and substituted naphthalene derivatives .
Scientific Research Applications
D&C Red No. 33 free acid has a wide range of scientific research applications:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining procedures to visualize biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in coloring tablets and capsules.
Industry: Applied in the cosmetic industry for coloring products like lipsticks, shampoos, and lotions.
Mechanism of Action
The mechanism of action of D&C Red No. 33 free acid involves its interaction with molecular targets through its azo bond. The compound can bind to various substrates, altering their optical properties and making them visible under specific conditions . The pathways involved include the formation of stable complexes with biological molecules, which can be detected through spectroscopic methods .
Comparison with Similar Compounds
Similar Compounds
D&C Red No. 27: Another azo dye used in similar applications but with different chemical properties.
FD&C Red No. 40: A widely used food dye with a different molecular structure.
D&C Yellow No. 10: A yellow dye used in cosmetics and pharmaceuticals.
Uniqueness
D&C Red No. 33 free acid is unique due to its specific molecular structure, which provides distinct optical properties and stability under various conditions . Its ability to form stable complexes with biological molecules makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
2203-16-9 |
---|---|
Molecular Formula |
C16H13N3O7S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
UDCKXEFJOHLCKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
2203-16-9 | |
Synonyms |
5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid acid red 33 azo fuchsine azofuchsine D and C Red #33 D and C Red No. 33 D.C. Red No. 33 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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